4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Tautomerism Structural fidelity Solution-phase speciation

4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (C₈H₉N₃O, MW 163.18) is a 1,3-dihydro-2H-benzimidazol-2-one bearing a primary amino group at the 4-position and a methyl substituent at N1. The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, exploited for non-nucleoside reverse transcriptase inhibition, kinase modulation, and antiviral applications.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B12970232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2NC1=O)N
InChIInChI=1S/C8H9N3O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)
InChIKeyGEODTIWCBGDAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 1217360-16-1) – Core Scaffold Identity & Baseline Properties


4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (C₈H₉N₃O, MW 163.18) is a 1,3-dihydro-2H-benzimidazol-2-one bearing a primary amino group at the 4-position and a methyl substituent at N1 . The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, exploited for non-nucleoside reverse transcriptase inhibition, kinase modulation, and antiviral applications [1]. The 4-amino substituent introduces a nucleophilic handle for further functionalisation (e.g., amidation, diazotisation, Buchwald-Hartwig coupling), while the N1-methyl group enhances lipophilicity and prevents tautomeric equilibration at the lactam nitrogen, thereby fixing the hydrogen-bond donor/acceptor pattern of the 2-one [2].

Why 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by Positional Isomers or Des-amino Analogs


The benzimidazol-2-one class exhibits pronounced regioisomer-dependent biological activity [1]. In a comparative study of 4-amino- vs. 5-amino-benzimidazoles, only the 5-amino isomer inhibited gastric acid secretion in Shay-rats, demonstrating that the distance between the amino group and the imidazole nitrogen governs pharmacophore engagement [2]. Extending this principle to the benzimidazol-2-one series, the 4-amino substituent positions the nucleophilic nitrogen adjacent to the lactam carbonyl, enabling intramolecular hydrogen-bonding and chelation geometries that are sterically inaccessible to 5- or 6-amino isomers [3]. Furthermore, the N1-methyl group blocks tautomerisation at the lactam NH, ensuring a single, predictable species in solution—unlike the des-methyl analog 4-amino-1H-benzo[d]imidazol-2(3H)-one, which exists as an equilibrium mixture of N1-H and N3-H tautomers [4]. These regio- and tautomeric differences translate into divergent reactivity in cross-coupling reactions and distinct binding poses in target proteins, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Versus Structural Analogs


Tautomeric Purity: N1-Methyl Blockade Prevents Tautomer Equilibration vs. Des-Methyl Analog

The N1-methyl group of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one locks the compound into a single tautomeric form. In contrast, the des-methyl analog 4-amino-1H-benzo[d]imidazol-2(3H)-one undergoes N1-H/N3-H tautomeric equilibration, producing a mixture of species in solution. This has been structurally documented for benzimidazol-2-ones: only N1-substituted derivatives exhibit a single crystallographic species, whereas N1-unsubstituted congeners show proton disorder across the two lactam nitrogens [1]. For procurement, the methylated compound guarantees batch-to-batch consistency in reactivity and binding assays.

Tautomerism Structural fidelity Solution-phase speciation

Regioisomeric Differentiation: 4-Amino vs. 5-Amino Substitution Governs Biological Activity in the Benzimidazole Class

A head-to-head comparison of 4-amino- and 5-amino-benzimidazoles in a gastric acid secretion model demonstrated that only the 5-amino isomer exhibited antisecretory activity, while the 4-amino isomer was inactive [1]. The study concluded that the spatial relationship between the amino group and the imidazolyl nitrogen is the critical pharmacophoric determinant [1]. Extrapolating to the benzimidazol-2-one series, the 4-amino variant positions the nucleophilic amine adjacent to the C2 carbonyl, creating a distinct hydrogen-bond donor/acceptor triad (4-NH2⋯O=C2⋯N3-H) that is stereoelectronically inaccessible to the 5-amino regioisomer [2].

Regioselectivity Pharmacophore geometry Gastric acid secretion

Synthetic Versatility: 4-NH2 as a Selective Handle for Derivatisation vs. 5-Amino-6-methyl Analog

The 4-amino group of the target compound is flanked by the C5-H and the C2=O, providing a sterically unencumbered nucleophilic site for amidation, sulfonylation, or diazotisation. By comparison, 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 67014-36-2) bears an ortho-methyl group that sterically shields the 5-NH2, reducing its reactivity in Pd-catalysed cross-coupling reactions . The 4-amino isomer therefore offers superior accessibility for Buchwald-Hartwig C-N bond formation and peptide coupling, as documented for related 4-aminobenzimidazole substrates [1].

Synthetic intermediate Cross-coupling Building block

Scaffold Validation: Benzimidazol-2-one Core Delivers Sub-micromolar HDAC Inhibition in 4-Substituted Derivatives

A 4-substituted benzimidazol-2-one derivative (CHEMBL3594206) bearing an aminoalkylamido-hydroxamate side chain at the 4-position inhibited HDAC1/2 in HeLa nuclear extracts with an IC50 of 444 nM [1]. Although this is not the target compound itself, it demonstrates that the 4-amino benzimidazol-2-one core, when elaborated with appropriate warheads, can access sub-micromolar potency against Class I HDACs. The 4-NH2 group of the target compound serves as the entry point for installing such warheads. In a broader class analysis, benzimidazole-based HDAC inhibitors with linker lengths of 6–7 carbon atoms achieved sub-micromolar inhibition of HDAC1, HDAC6, and HDAC8 isoforms [2].

HDAC inhibition Epigenetics 4-Substituted benzimidazol-2-ones

Optimal Application Scenarios for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in Drug Discovery & Chemical Biology


Design and Synthesis of Class I HDAC Inhibitors via 4-NH2 Elaboration

The 4-amino group provides a direct conjugation point for installing zinc-binding warheads (hydroxamates, benzamides) to generate HDAC1/2 inhibitors. Evidence from a closely related 4-amidoalkyl-benzimidazol-2-one (CHEMBL3594206, IC50 = 444 nM vs. HDAC1/2) demonstrates that this geometric vector accesses the HDAC active site [1]. Researchers should procure the 4-amino isomer, not the 5-amino or 6-amino variants, to ensure the correct spatial trajectory of the warhead toward the catalytic zinc ion.

BACE1 Inhibitor Lead Optimisation Using the Benzimidazol-2-one Scaffold

Patented BACE1 inhibitors (US7906541B2) utilise substituted 1H-benzo[d]imidazol-2(3H)-ones as core templates [2]. The 4-amino group serves as a vector for introducing P2/P3 substituents that project into the S2/S3 pockets of BACE1. The N1-methyl group eliminates tautomeric ambiguity, ensuring consistent SAR during lead optimisation campaigns.

Parallel Library Synthesis via Buchwald-Hartwig or Amide Coupling

The sterically unencumbered 4-NH2 group is an ideal anchor for high-throughput diversification. Unlike the ortho-methyl-shielded 5-amino-6-methyl analog (CAS 67014-36-2), the 4-amino isomer permits efficient Pd-catalysed C-N bond formation and peptide coupling, maximising library yield and chemical diversity [3]. This translates into reduced consumption of precious building blocks and shorter cycle times in medicinal chemistry workflows.

RSV Antiviral Agent Development Targeting the 4-Substituted Benzimidazol-2-one Pharmacophore

Patent EP2864299A1 describes 4-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives as respiratory syncytial virus (RSV) replication inhibitors [4]. The 4-amino group of the target compound is the critical functional handle for installing the benzimidazole-substituted side chains required for antiviral activity. Substitution at alternative positions (5- or 6-) is not claimed in this patent family, underscoring the regiochemical specificity of the antiviral pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.